Phenylbutazone sodium
Overview
Description
Phenylbutazone is a synthetic, nonhormonal anti-inflammatory, antipyretic compound useful in the management of inflammatory conditions .
Synthesis Analysis
Phenylbutazone degradation on precoated silica plates was studied and a TLC procedure was proposed to avoid this decomposition . In trial syntheses, yields varied from 55 to 61%.Molecular Structure Analysis
Phenylbutazone has a molecular formula of C19H20N2O2 . The sodium salt of Phenylbutazone has a molecular formula of C19H19N2NaO2 and a molecular weight of 330.356 Da .Chemical Reactions Analysis
Phenylbutazone undergoes oxidation under normal conditions. The main decomposition products were identified, and the mechanism of their formation was proposed . The reaction with hydroxyl radicals has an overall OH rate constant of 32.9016 E-12 cm3/molecule-sec .Physical And Chemical Properties Analysis
Phenylbutazone has a melting range between 104 and 107 . It loses not more than 0.5% of its weight when dried in vacuum at a pressure of 30 ± 10 mm of mercury at 80 for 4 hours . Four crystalline modifications of phenylbutazone were identified and characterized using X-ray diffraction, thermal analysis, IR spectroscopy, and solubility studies .Scientific Research Applications
1. Drug Design for Safer Phenylbutazone Derivatives
- Summary of Application: Researchers are exploring safer derivatives of Phenylbutazone through reactivity and docking studies involving single electron transfer mechanism, as well as toxicological predictions .
- Methods of Application: The study involved quantum chemistry calculations at the B3LYP level of theory, together with the 6-31+G (d,p) basis sets .
- Results: The study found that six structures have potential for inhibiting human as well as murine COX-2, due to regions showing similar intermolecular interactions to the observed for the control compounds .
2. Pharmacokinetics and Effects on Biomarkers of Inflammation in Horses
- Summary of Application: Phenylbutazone is used commonly in performance horses. The study aimed to describe blood and urine concentrations and the pharmacokinetics of Phenylbutazone and its metabolites following intravenous (IV) and oral administration .
- Methods of Application: 17 horses received an IV administration and 18 horses an oral administration of 2 g of Phenylbutazone. Blood and urine samples were collected prior to and for up to 96 hours post drug administration .
- Results: The study found that serum concentrations of Phenylbutazone and its metabolites were below the limit of quantitation at 96 hours post administration .
3. Treatment of Ankylosing Spondylitis
- Methods of Application: The drug is administered orally or intravenously .
- Results: It provides relief from pain and inflammation associated with ankylosing spondylitis .
4. Use in Veterinary Medicine
- Summary of Application: Phenylbutazone is widely used in veterinary medicine, especially in horses . It is used for pain relief from infections and musculoskeletal disorders, including sprains, overuse injuries, tendinitis, arthralgias, arthritis, and laminitis .
- Methods of Application: The drug is administered orally or intravenously .
- Results: It acts directly on musculoskeletal tissue to control inflammation, thereby reducing secondary inflammatory damage, alleviating pain, and restoring range of motion .
5. Treatment of Rheumatoid Arthritis and Gout
- Summary of Application: Phenylbutazone was originally made available for use in humans for the treatment of rheumatoid arthritis and gout in 1949 .
- Methods of Application: The drug is administered orally or intravenously .
- Results: It provides relief from pain and inflammation associated with rheumatoid arthritis and gout .
6. Reduction of Fevers in Animals
Safety And Hazards
Phenylbutazone may raise the risk of heart and blood vessel problems like heart attack and stroke. It may also raise the chance of severe and sometimes deadly stomach or bowel problems like ulcers or bleeding . It is contraindicated in patients with certain health problems such as inflammatory bowel disease, stomach or bowel ulcer, bleeding problems, heart disease, high blood pressure, thyroid disease, kidney disease, liver disease, and others .
Future Directions
The different biologies and social roles of its human/animal subjects resulted in very different and changing uses of Phenylbutazone . While the drug had a seemingly common impact on pain and inflammation, there were inter-species differences in the drug’s metabolism, the conditions treated, dosages, and, crucially, in intended clinical outcomes and perceptions of its benefits and risks .
properties
IUPAC Name |
sodium;4-butyl-1,2-diphenylpyrazolidin-4-ide-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N2O2.Na/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;/h4-13H,2-3,14H2,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOUHDLOIRJOSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[C-]1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N2NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70926268 | |
Record name | Sodium 4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70926268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylbutazone sodium | |
CAS RN |
129-18-0 | |
Record name | Phenylbutazone sodium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylbutazone sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70926268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-butyl-1,2-diphenylpyrazolidine-3,5-dione, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.488 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYLBUTAZONE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/189M850I32 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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